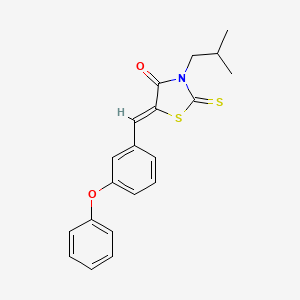
1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide, also known as CPP-109, is a potent and selective inhibitor of the enzyme histone deacetylase (HDAC). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, depression, and anxiety.
Mécanisme D'action
1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide exerts its therapeutic effects by inhibiting the activity of HDAC enzymes, which play a key role in regulating gene expression and chromatin remodeling. By inhibiting HDAC activity, 1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide can increase the acetylation of histone proteins, which in turn can lead to changes in gene expression and neuronal plasticity.
Biochemical and Physiological Effects:
1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects in animal models, including increased levels of BDNF, increased expression of genes involved in synaptic plasticity, and reduced levels of stress hormones such as corticosterone. These effects are thought to underlie the therapeutic potential of 1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide in various neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide is its specificity for HDAC enzymes, which allows for targeted modulation of gene expression and neuronal plasticity. However, one limitation of 1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide is its relatively short half-life, which can make dosing and administration more challenging in animal models and clinical trials.
Orientations Futures
There are a number of potential future directions for research on 1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide, including:
1. Further exploration of its therapeutic potential in addiction, depression, and anxiety.
2. Investigation of its effects on other neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia.
3. Development of more potent and selective HDAC inhibitors based on the structure of 1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide.
4. Investigation of the mechanisms underlying the effects of 1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide on gene expression and neuronal plasticity.
5. Development of alternative dosing and administration strategies to overcome the limitations of 1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide's short half-life.
In conclusion, 1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Further research is needed to fully understand its mechanisms of action and to develop more effective dosing and administration strategies.
Applications De Recherche Scientifique
1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, depression, and anxiety. In addiction research, 1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide has been shown to reduce drug-seeking behavior and relapse in animal models of cocaine and alcohol addiction. In depression and anxiety research, 1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.
Propriétés
IUPAC Name |
1-(2-chlorobenzoyl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2O2/c1-17(11-12-18-7-3-2-4-8-18)25-22(27)19-13-15-26(16-14-19)23(28)20-9-5-6-10-21(20)24/h2-10,17,19H,11-16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUFPKRKHXAQLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methoxy-5-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4845615.png)
![N-(2,3-dimethylphenyl)-N'-[1-(4-ethylphenyl)ethyl]thiourea](/img/structure/B4845618.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B4845636.png)
![ethyl 5-[4-(dimethylamino)phenyl]-2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4845637.png)


![2-{3-[(4-bromophenoxy)methyl]-4-methoxybenzoyl}-N-(3-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4845655.png)
![3-{[3-(2-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B4845672.png)
![1-benzyl-4-(difluoromethyl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4845677.png)
![ethyl 3-{7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4845686.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride](/img/structure/B4845692.png)
![N-[4-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B4845694.png)

![N-[3-(acetylamino)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B4845710.png)